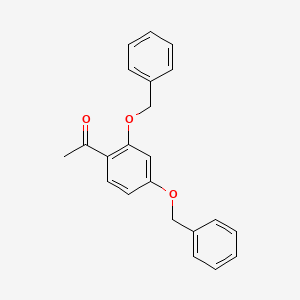

3-苯基-2-(吡啶-3-基甲酰胺)丙酸

描述

Synthesis Analysis

The synthesis of related compounds, such as pyrido[2,3-d]pyrimidines and amides, from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcases the versatility and reactivity of these chemical structures under various conditions, including the use of polyphosphoric acid and aromatic amines (Harutyunyan et al., 2015). Moreover, the synthesis of bifunctional ligands like (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid, developed through a three-step process, highlights the compound's structural complexity and potential for forming diverse chemical entities (Chakravarty et al., 2012).

Molecular Structure Analysis

Molecular structure and crystallography studies, such as those conducted on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, provide insight into the compound's structural integrity and spatial configuration, confirmed through techniques like X-ray diffraction and DFT analysis (Ma et al., 2023). These investigations reveal the compound's conformation and electron distribution, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

The chemical reactivity and synthesis potential of similar compounds are evident in studies focusing on the generation of pyridine derivatives and β-lactams through cycloaddition reactions, showcasing the compound's role in synthesizing complex molecular architectures (Behzadi et al., 2015). Additionally, the formation of metal-organic frameworks (MOFs) using pyridine derivatives points to the structural versatility and utility of these compounds in materials science (Cui et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the compound's applicability across various domains. Studies on related compounds emphasize the importance of solubility in saline, which is critical for biomedical applications, and highlight the significance of molecular stability under different conditions (Procopiou et al., 2018).

科学研究应用

合成中的乙烯酮来源

3-苯基-2-(1-H-吡咯-1-基)丙酸,一种结构相关的化合物,已被用作合成单环-2-氮杂环酮的乙烯酮来源。这涉及一个过程,其中乙烯酮和亚胺中的位阻控制反应的非对映选择性,有时只产生一个异构体。DFT 计算表明乙烯酮的非共轭结构 (Behzadi, Saidi, Islami, & Khabazzadeh, 2015)。

染料敏化太阳能电池

吡啶衍生物,包括那些在结构上类似于 3-苯基-2-(吡啶-3-基甲酰胺)丙酸的衍生物,已被用于染料敏化太阳能电池 (DSSC) 的供体-受体无金属染料中。这些染料,例如 D1 和 D2,由于其增强的短路电流和开路电压,显示出提高 DSSC 的功率转换效率的希望 (Misra, Maragani, Arora, Sharma, & Sharma, 2016)。

金属配位化学

已合成类似于 3-苯基-2-(吡啶-3-基甲酰胺)丙酸的化合物并用于金属配位化学。例如,对分子(苯基)(吡啶-2-基甲基)二硫代膦酸进行表征,并用于研究其与镉和铂等金属的配位。这项研究有助于理解与各种金属的络合常数 (Chakravarty et al., 2012)。

吡啶并[2,3-d]嘧啶的合成

涉及类似于 3-苯基-2-(吡啶-3-基甲酰胺)丙酸的化合物与 2-氨基吡啶和其他胺在多聚磷酸中的反应可以产生各种 N-(吡啶-2-基)丙酰胺和吡啶并[2,3-d]嘧啶酮。这突出了其在合成多种化学结构中的潜力 (Harutyunyan et al., 2015)。

光物理性质研究

已经研究了相关吡啶衍生物的光物理性质,例如单重吸收、摩尔吸收率和荧光光谱。这项研究对于了解这些化合物的电子性质非常重要,这可能与光电或传感技术中的应用相关 (Gaber, El-Sayed, & Diab, 2011)。

聚苯并恶嗪中酚化的替代品

3-(4-羟基苯基)丙酸,一种具有相似结构的化合物,已被探索作为一种可再生的结构单元,以增强-OH 带有分子的活性,使其形成苯并恶嗪环。这为材料科学中生成苯并恶嗪的特定性质提供了环保的替代方案,用于带脂族-OH 的分子或大分子 (Trejo-Machin et al., 2017)。

属性

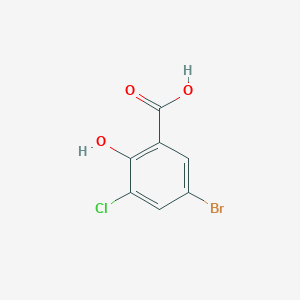

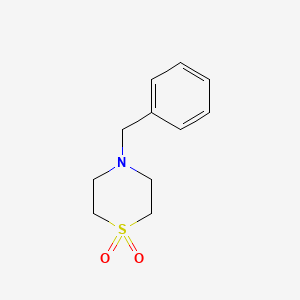

IUPAC Name |

3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPRUJKMRILRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319846 | |

| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

CAS RN |

36724-78-4 | |

| Record name | N-(3-Pyridinylcarbonyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36724-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 351308 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC351308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)